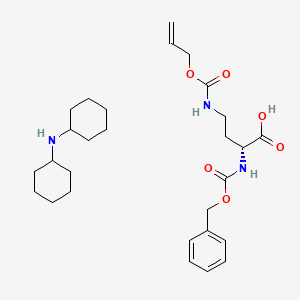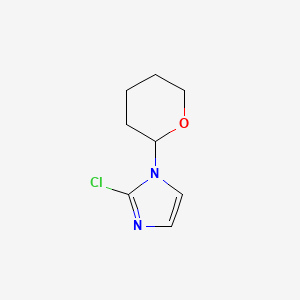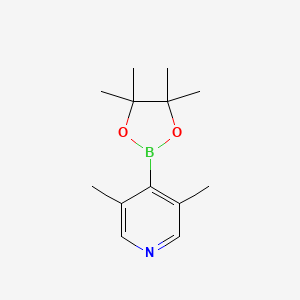![molecular formula C15H25NO3 B6342648 N-alpha-[(4,4-Dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl-amino]-D-valinol CAS No. 1272754-94-5](/img/structure/B6342648.png)
N-alpha-[(4,4-Dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl-amino]-D-valinol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-alpha-[(4,4-Dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl-amino]-D-valinol” is a compound that has been mentioned in the context of lipoamino acids (LAAs). The conjugation of a drug with one or more LAAs can impart upon the drug steric protection from enzymatic degradation, increased lipophilicity, increased passive membrane diffusion and therefore may improve drug bioavailability . A variety of small molecules have been conjugated with LAAs .
Synthesis Analysis
The synthesis of this compound involves the reaction of LAAs with 2-acetyldimedone in the presence of triethylamine in refluxing ethanol . 2-Acetyldimedone was synthesized by acylation of dimedone with acetic anhydride .
Molecular Structure Analysis
The stability of the N-1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl (N-Dde) group to both acidic and some basic conditions, and its facile removal by hydrazine or hydroxylamine, have led to its successful incorporation into many solid-phase methodologies .
Chemical Reactions Analysis
The N-Dde group is stable to both acidic and some basic conditions, and can be easily removed by hydrazine or hydroxylamine .
Scientific Research Applications
Drug Conjugation and Bioavailability Enhancement
The conjugation of drugs with lipoamino acids (LAAs) can significantly impact their behavior. N-Dde Lipoamino Acid, due to its stability under both acidic and basic conditions, is often used for drug modification. When drugs are linked to LAAs, they gain several advantages:
- Enhanced Bioavailability : By improving drug stability and permeability, LAAs can enhance drug absorption and efficacy .
Peptide Synthesis
N-Dde Lipoamino Acid plays a crucial role in solid-phase peptide synthesis. It serves as a protective group for amino acids during peptide assembly. Here’s how it works:
- Facile Removal : The N-Dde group can be easily removed using hydrazine or hydroxylamine, allowing subsequent peptide elongation .
Glycolipopeptide Synthesis
Researchers have used N-Dde LAA in the synthesis of glycolipopeptides. These compounds combine peptide and lipid components, potentially leading to novel therapeutic agents .
Somatostatin Analogues
N-Dde LAA has been employed in the synthesis of somatostatin analogues. These analogues mimic the natural hormone somatostatin and find applications in cancer therapy and neuroendocrine disorders .
Chemical Biology and Proteomics
In chemical biology, N-Dde LAA can be used to modify peptides and proteins. Researchers leverage its stability and ease of removal to label and study biomolecules. For example, it aids in proteomic studies by enabling selective labeling of specific amino acids .
Bioconjugation Strategies
Beyond drug development, N-Dde Lipoamino Acid contributes to bioconjugation techniques. Researchers use it to link biomolecules (such as proteins, peptides, or nucleic acids) to other entities (e.g., nanoparticles, surfaces, or imaging agents). The stability of the N-Dde group ensures efficient conjugation and subsequent release .
Future Directions
Mechanism of Action
Target of Action
It is a derivative of lysine , an essential amino acid, suggesting that it may interact with biological systems in a similar manner.
Mode of Action
The compound is a quasi-orthogonally-protected Lys derivative . The Fmoc group can be selectively removed by treatment with piperidine, and the Dde group is cleaved with 2% hydrazine in DMF . This suggests that the compound can be used to introduce specific functional groups into larger molecules during synthesis, potentially altering their activity or properties.
Action Environment
It is noted that the compound should be stored at temperatures between -15°c and -25°c , suggesting that temperature could affect its stability.
properties
IUPAC Name |
2-[2-[[(2R)-1-hydroxy-3-methylbutan-2-yl]amino]ethylidene]-5,5-dimethylcyclohexane-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25NO3/c1-10(2)12(9-17)16-6-5-11-13(18)7-15(3,4)8-14(11)19/h5,10,12,16-17H,6-9H2,1-4H3/t12-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWSUTAXHLJBSMS-LBPRGKRZSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CO)NCC=C1C(=O)CC(CC1=O)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@H](CO)NCC=C1C(=O)CC(CC1=O)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dde-D-valinol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














